4-(3-methoxyphenoxy)Benzenemethanamine
CAS No.: 270259-99-9
Cat. No.: VC13290221
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270259-99-9 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | [4-(3-methoxyphenoxy)phenyl]methanamine |
| Standard InChI | InChI=1S/C14H15NO2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3 |
| Standard InChI Key | RILNXAAPUFLNRJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN |
| Canonical SMILES | COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-(3-Methoxyphenoxy)Benzenemethanamine has the formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . Its IUPAC name is [4-(3-methoxyphenoxy)phenyl]methanamine, with the following structural characteristics:
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Aromatic Core: Two benzene rings linked by an ether (-O-) group.
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Substituents: A methoxy group at the 3-position of the phenoxy ring and a primary amine on the benzyl carbon.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 361.7±32.0 °C (Predicted) | |
| Density | 1.123±0.06 g/cm³ (Predicted) | |
| pKa | 8.98±0.10 (Predicted) | |
| Solubility | Soluble in chloroform, methanol |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves etherification followed by amination:
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Ether Formation: Reacting 3-methoxyphenol with a benzyl chloride derivative under basic conditions (e.g., NaOH) to form the ether linkage .
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Amination: Converting the nitrile intermediate to the primary amine via catalytic hydrogenation using Raney nickel or palladium catalysts .
Example Protocol (Adapted from CN113024389 ):
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Step 1: 4-(3-Methoxyphenoxy)benzonitrile (50 kg) is hydrogenated in methanol with Raney nickel (2.5 kg) at 55°C under 3.5 MPa H₂ pressure.
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Step 2: Reaction monitoring ensures <0.2% residual nitrile, yielding >98% pure product with a 96.1% yield .
Pharmacological Applications
Enzyme Inhibition
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17β-HSD3 Targeting: Aryl benzylamines inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone biosynthesis, with IC₅₀ values in the nanomolar range . This application is critical for prostate cancer therapeutics .
| Parameter | Recommendation | Source |
|---|---|---|
| Protective Equipment | Gloves, goggles, ventilation | |
| Disposal | Incineration or chemical waste |
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H and ¹³C NMR confirm ether and amine functionalities (e.g., δ 3.75 ppm for methoxy protons) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.27 [M+H]⁺.
Chromatography
Industrial and Research Relevance
Material Science
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Polymer Crosslinking: Benzylamine derivatives enhance lignin-feruloyl ester networks in biodegradable materials .
Drug Development
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